2-丁基三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

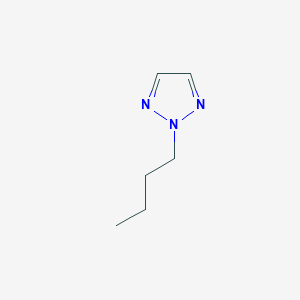

2-Butyltriazole is a versatile chemical compound utilized in various scientific studies. It is a type of triazole, a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . The synthesis of triazoles involves a multi-step mechanism analogous to the mechanism of serine proteases .Molecular Structure Analysis

Triazoles have two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The molecular structure of triazoles allows them to bind readily in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles show both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only. Under mild reaction conditions, nucleophilic substitution can also occur .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles are influenced by their chemistry . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学研究应用

- Field: Organic Chemistry

- Application: 1,2,3-Triazoles are used in the catalytic synthesis of various organic compounds .

- Method: The copper-catalyzed azide-alkyne cycloaddition is one of the most used catalytic strategies to afford trisubstituted 1,2,3 triazoles .

- Results: This reaction is usually employed for terminal alkynes due to the complex copper (I) acetylide that allows accelerating the reaction .

- Field: Pharmaceutical Industry

- Application: 1,2,3-Triazoles have found broad applications in drug discovery .

- Method: These N-heterocycles have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes .

- Results: 1,2,3-Triazole and its derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Catalytic Synthesis

Drug Discovery

- Field: Materials Science

- Application: 1,2,3-Triazoles have found broad applications in polymer chemistry .

- Method: The triazole ring can be incorporated into polymers to improve their properties, such as thermal stability, mechanical strength, and chemical resistance .

- Results: The introduction of the triazole ring into polymers has led to the development of new materials with improved properties .

- Field: Chemistry

- Application: 1,2,3-Triazoles are used in supramolecular chemistry for the design of new molecular architectures .

- Method: The triazole ring can act as a building block in the construction of supramolecular structures .

- Results: The use of 1,2,3-triazoles in supramolecular chemistry has led to the creation of novel molecular architectures .

- Field: Industrial Chemistry

- Application: Triazoles, including 1,2,3-triazoles, have been successfully used as corrosion inhibitors in radiators and cooling systems .

- Method: They make excellent ligands for iron and other metals, preventing them from reacting with oxygen and water to form rust .

- Results: The use of triazoles as corrosion inhibitors has helped to extend the lifespan of various industrial equipment .

- Field: Environmental Science

- Application: The synthesis of 1,4-disubstituted 1,2,3-triazoles has attracted significant attention due to their diverse applications in medicinal chemistry, materials science, and agrochemicals .

- Method: Traditional reaction pathways are being supplanted by environmentally sustainable methods, aligning with the principles of green chemistry .

- Results: The development of green synthesis methods for 1,2,3-triazoles is contributing to the reduction of environmental impact in the chemical industry .

Polymer Chemistry

Supramolecular Chemistry

Corrosion Inhibitors

Green Chemistry

- Field: Organic Chemistry

- Application: 1,2,3-Triazoles have been used in organocatalysis .

- Method: The triazole ring can act as a catalyst in various organic reactions .

- Results: The use of 1,2,3-triazoles in organocatalysis has led to the development of new synthetic routes .

- Field: Biochemistry

- Application: 1,2,3-Triazoles have been used in fluorescent imaging .

- Method: The triazole ring can be incorporated into fluorescent probes for imaging biological systems .

- Results: The use of 1,2,3-triazoles in fluorescent imaging has improved the visualization of biological processes .

- Field: Materials Science

- Application: 1,2,3-Triazoles have been used in the design and development of high energy density materials .

- Method: The triazole ring can be incorporated into energetic compounds, improving their performance .

- Results: The use of 1,2,3-triazoles in HEDMs has led to the development of next-generation materials with improved energy density .

- Field: Medicinal Chemistry

- Application: 1,2,3-Triazoles have shown anticancer activity .

- Method: The triazole ring can be incorporated into anticancer drugs, enhancing their efficacy .

- Results: Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Organocatalysis

Fluorescent Imaging

High Energy Density Materials (HEDMs)

Anticancer Activity

Agriculture

属性

IUPAC Name |

2-butyltriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-6-9-7-4-5-8-9/h4-5H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVKXTRGTWXRQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1N=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyltriazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)

![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)

![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)

![N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2357240.png)

![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)